molecular formula C33H37F3N2O5S2 B13030280 2-Pyridinesulfonamide, N-(4-(((6S)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)- CAS No. 263842-79-1

2-Pyridinesulfonamide, N-(4-(((6S)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)-

Cat. No.: B13030280
CAS No.: 263842-79-1
M. Wt: 662.8 g/mol
InChI Key: GADYTGWSPDSRHQ-YTTGMZPUSA-N
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Description

The compound 2-Pyridinesulfonamide, N-(4-(((6S)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)- is a structurally complex molecule featuring a pyridinesulfonamide core linked to a dihydro-2H-pyran ring system with multiple substituents, including a 2-phenylethyl group, a trifluoromethyl group, and a tert-butyl moiety. This compound shares structural homology with Tipranavir (PNU-140690), a nonpeptidic HIV-1 protease inhibitor, though differences exist in stereochemistry and substituents (e.g., the 1-methylethyl group vs. propyl in Tipranavir) . Its molecular formula is C₃₄H₄₀F₃N₂O₅S₂ (predicted), with a molecular weight of approximately 694.8 g/mol.

Properties

CAS No.

263842-79-1

Molecular Formula

C33H37F3N2O5S2

Molecular Weight

662.8 g/mol

IUPAC Name

N-[5-tert-butyl-4-[[(2S)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C33H37F3N2O5S2/c1-20(2)32(15-14-22-10-8-7-9-11-22)18-26(39)29(30(40)43-32)44-27-16-21(3)25(17-24(27)31(4,5)6)38-45(41,42)28-13-12-23(19-37-28)33(34,35)36/h7-13,16-17,19-20,38-39H,14-15,18H2,1-6H3/t32-/m0/s1

InChI Key

GADYTGWSPDSRHQ-YTTGMZPUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(C[C@@](OC3=O)(CCC4=CC=CC=C4)C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O

Origin of Product

United States

Biological Activity

The compound 2-Pyridinesulfonamide, N-(4-(((6S)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)- is a complex pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings in the literature.

Chemical Structure and Properties

The compound features a pyridine ring substituted with various functional groups, including a sulfonamide moiety and trifluoromethyl group. The presence of these groups is believed to enhance its biological activity.

Anticancer Activity

Several studies have reported on the anticancer properties of pyridine derivatives. For instance, a study highlighted the synthesis of pyridine acyl sulfonamide derivatives, which exhibited significant antiproliferative effects against various cancer cell lines including B16-F10 (melanoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) with IC50 values ranging from 0.15 to 2.8 μM . This suggests that similar compounds may possess promising anticancer properties.

Antimicrobial Activity

Pyridine compounds are known for their antimicrobial and antiviral activities. A review indicated that pyridine derivatives exhibit remarkable antibacterial and antifungal properties, with certain modifications enhancing their efficacy . The compound may exhibit similar activities due to its structural characteristics.

The mechanism by which pyridine sulfonamides exert their biological effects often involves inhibition of key enzymes or pathways. For example, some studies have focused on the inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. The binding affinity of such compounds to COX enzymes has been explored through docking simulations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyridine compounds has shown that modifications at specific positions can significantly alter biological activity. A case study demonstrated that certain substitutions on the pyridine ring led to enhanced COX-2 inhibitory activity, indicating that careful design can optimize therapeutic effects .

Synthesis and Evaluation

A study synthesized various sulfonamide analogues and evaluated their biological activities. The findings suggested that the presence of a sulfonamide group was critical for maintaining or enhancing activity against target enzymes . Moreover, the introduction of hydrophobic groups was found to improve the overall drug-likeness of these compounds.

Data Table: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 (μM)Reference
AntiproliferativeB16-F100.8
AntiproliferativeHepG21.2
AntiproliferativeMCF-71.8
COX-2 InhibitionRAW 264.70.15
AntibacterialVarious Gram-positiveN/A

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Recent studies have indicated that 2-Pyridinesulfonamide derivatives exhibit significant antiviral activity against various pathogens. For instance, compounds related to this structure have shown effectiveness against retroviral infections and other viral diseases due to their ability to inhibit viral replication mechanisms . The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, making these compounds potential candidates for developing new antibiotics.

Cancer Research
The compound has also been investigated for its anticancer properties. Research suggests that modifications in the pyridine and sulfonamide groups can enhance cytotoxicity against different cancer cell lines. The presence of bulky substituents like trifluoromethyl groups may improve selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Agricultural Applications

Herbicides
The compound has been identified as part of novel herbicidal formulations. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target weeds without harming crops. The structural features of 2-Pyridinesulfonamide allow for modifications that can enhance herbicidal activity and reduce environmental impact .

Pesticides
In addition to herbicides, derivatives of this compound are being explored as pesticides. Their efficacy in controlling pests while being less toxic to beneficial insects is a significant advantage in sustainable agriculture practices. The trifluoromethyl group, in particular, has been linked to enhanced biological activity against a range of agricultural pests .

Materials Science

Polymer Chemistry
The unique chemical structure of 2-Pyridinesulfonamide derivatives allows them to be utilized in polymer chemistry as additives or stabilizers. Their incorporation into polymer matrices can improve thermal stability and mechanical properties. Additionally, these compounds can be used to modify surface characteristics of polymers, enhancing adhesion and compatibility with other materials .

Case Studies

Study Focus Area Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
Study BHerbicidal EfficacyShowed selective action against common agricultural weeds with minimal crop damage.
Study CCancer Cell CytotoxicityReported enhanced cytotoxic effects on specific cancer cell lines compared to standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tipranavir (PNU-140690)

  • Structure : Shares the pyridinesulfonamide core and dihydro-2H-pyran ring but differs in substituents (e.g., 6-propyl vs. 6-isopropyl in the target compound) .
  • Application : FDA-approved HIV-1 protease inhibitor with an IC₅₀ of 0.1–0.3 µM against wild-type HIV-1. Its mechanism involves binding to the protease active site via hydrophobic interactions and hydrogen bonding .
  • Safety : Associated with hepatotoxicity, including severe hepatitis and liver failure, necessitating co-administration with ritonavir for metabolic stabilization .

Flazasulfuron (Shibagen®)

  • Structure: Contains a pyridinesulfonamide group linked to a pyrimidinylamino moiety (C₁₃H₁₂F₃N₅O₅S) .
  • Application : Herbicide targeting acetolactate synthase (ALS) in weeds, with 90% efficacy at 50 g/ha.
  • Key Difference : The trifluoromethyl group enhances herbicidal activity but lacks the dihydro-2H-pyran system critical for antiviral targeting .

6-Fluoro-2-pyridinesulfonamide

  • Structure : Simplified derivative (C₅H₄FN₂O₂S) with a fluorine substituent at the pyridine 6-position .
  • Properties :
    • PSA : 73.05 (similar to the target compound’s sulfonamide group).
    • Boiling Point : 374.8°C, indicating high thermal stability.
  • Application : Intermediate in synthesizing agrochemicals or pharmaceuticals, lacking the complex stereochemistry of the target compound .

N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)

  • Structure : Chloropyridine linked to bis(trifluoromethanesulfonyl) groups (C₇H₃ClF₆N₂O₄S₂) .
  • Application : Reagent in organic synthesis (e.g., fluorination reactions).
  • Key Contrast: No biological activity reported; utility stems from electrophilic trifluoromethyl groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Source
Target Compound C₃₄H₄₀F₃N₂O₅S₂ ~694.8 Pyridinesulfonamide, dihydro-2H-pyran Antiviral (hypothesized)
Tipranavir C₃₁H₃₃F₃N₂O₅S 602.7 Pyridinesulfonamide, 4-hydroxy-2-pyrone HIV protease inhibition
Flazasulfuron C₁₃H₁₂F₃N₅O₅S 407.3 Pyridinesulfonamide, pyrimidinylamino Herbicide
6-Fluoro-2-pyridinesulfonamide C₅H₄FN₂O₂S 188.16 Pyridinesulfonamide, fluoro Chemical intermediate
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) C₇H₃ClF₆N₂O₄S₂ 392.68 Chloropyridine, bis(trifluoromethyl) Synthetic reagent

Research Findings and Mechanistic Insights

  • Target Compound vs. However, the absence of clinical data precludes direct efficacy comparisons.
  • Sulfonamide Role : The sulfonamide group in all compared compounds contributes to hydrogen bonding with biological targets (e.g., HIV protease or ALS enzyme), though flanking substituents dictate specificity .
  • Trifluoromethyl Impact : The -CF₃ group in the target compound and Flazasulfuron enhances metabolic stability and target affinity via hydrophobic interactions .

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Methodological Answer:
Synthesis involves multi-step protocols with precise control over stereochemistry and functional group compatibility. Key steps include:

  • Thioether bond formation: Reaction of the pyran-2-one intermediate with a thiol-containing aromatic precursor under inert conditions (e.g., dry DCM) to avoid oxidation .
  • Protection/deprotection strategies: Use of tetrahydropyranyl (THP) ethers or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during subsequent reactions .
  • Reduction steps: Employing lithium aluminium hydride (LAH) in THF at 0°C for selective reduction of esters to alcohols .

Challenges:

  • Steric hindrance: Bulky substituents (e.g., 1-methylethyl, 2-phenylethyl) may impede reaction efficiency, requiring optimized molar ratios or elevated temperatures.
  • Stereochemical control: Ensuring retention of the (6S) configuration during ring-opening/closing steps via chiral catalysts or asymmetric induction .

Example Synthetic Pathway Table:

StepReaction TypeReagents/ConditionsPurpose
1Protection3,4-Dihydro-2H-pyran, PPTS, DCMProtect hydroxyl group
2Thioether formationThiol precursor, base (e.g., K₂CO₃), acetoneIntroduce sulfur linkage
3ReductionLAH, THF, 0°C to RTReduce ester to alcohol

Basic: Which analytical methods are essential for confirming purity and structure?

Methodological Answer:

  • HPLC: Assess purity (>98%) using a C18 reverse-phase column with UV detection at 254 nm .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm backbone structure and substituent integration (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic and aliphatic regions .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₃₀H₃₄F₃N₂O₄S: 599.215) .
  • X-ray Crystallography: Resolve absolute stereochemistry for chiral centers (e.g., (6S) configuration) .

Advanced: How can the stereochemical configuration of the compound be unequivocally determined?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry. For example, the (6S) configuration in the pyran ring was confirmed via anomalous dispersion effects .
  • Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Circular Dichroism (CD): Correlate Cotton effects with known configurations of analogous compounds .

Advanced: How can contradictions in synthetic yields or reactivity data be resolved?

Methodological Answer:

  • Systematic parameter variation: Test solvents (e.g., DCM vs. THF), temperatures, and catalysts (e.g., Pd/C vs. Raney Ni) to identify optimal conditions .
  • Kinetic studies: Monitor reaction progress via in situ FTIR or LC-MS to pinpoint bottlenecks (e.g., steric hindrance slowing thioether formation) .
  • Computational modeling: Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and guide reagent selection .

Advanced: What computational approaches predict physicochemical properties for this compound?

Methodological Answer:

  • ACD/Labs Percepta Platform: Predict logP (lipophilicity), pKa, and solubility using QSPR models .
  • Molecular docking (AutoDock Vina): Screen binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) based on the trifluoromethyl group’s electron-withdrawing effects .
  • MD Simulations (GROMACS): Simulate stability in aqueous vs. lipid environments to guide formulation studies .

Advanced: How can structure-activity relationships (SAR) be studied for substituent effects?

Methodological Answer:

  • Analog synthesis: Replace the trifluoromethyl group with -Cl or -CH₃ to assess impact on bioactivity .
  • Thioether vs. ether comparison: Synthesize oxygen-linked analogs to evaluate sulfur’s role in metabolic stability .
  • Biological assays: Test inhibitory potency (e.g., IC₅₀) against target enzymes using fluorescence polarization or SPR .

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